MDL-28170

Description

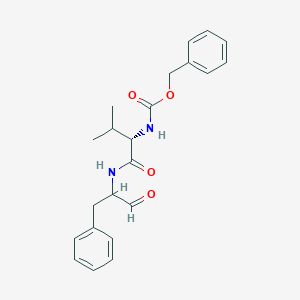

Structure

3D Structure

Properties

CAS No. |

88191-84-8 |

|---|---|

Molecular Formula |

C22H26N2O4 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

benzyl N-[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]carbamate |

InChI |

InChI=1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27)/t19-,20-/m0/s1 |

InChI Key |

NGBKFLTYGSREKK-PMACEKPBSA-N |

Isomeric SMILES |

CC(C)C(C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2 |

Appearance |

Assay:≥95%A crystalline solid |

Other CAS No. |

88191-84-8 |

Synonyms |

CalI III calpain inhibitor III carbobenzoxyvalylphenylalanine aldehyde Cbz-Val-Phe-H cBz-ValPheH CbzValPheH MDL 28170 MDL-28170 MDL28170 N-benzyloxycarbonylvalylphenylalaninal N-benzyloxycarbonylvalylphenylalanine aldehyde N-CBZ-Val-Phe-al |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MDL-28170 in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-28170, also known as Calpain Inhibitor III, is a potent, cell-permeable dipeptide aldehyde that has garnered significant interest in the field of neuroscience for its neuroprotective properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in neurons, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.

Core Mechanism of Action: Calpain Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of calpains, a family of calcium-dependent cysteine proteases. Specifically, this compound targets calpain-1 (μ-calpain) and calpain-2 (m-calpain), which are ubiquitously expressed in the central nervous system.[1] Under pathological conditions such as excitotoxicity, traumatic brain injury (TBI), and cerebral ischemia, intracellular calcium levels rise uncontrollably, leading to the overactivation of calpains.[2][3] This aberrant calpain activity results in the proteolytic degradation of essential neuronal proteins, contributing to cytoskeletal collapse, synaptic dysfunction, and ultimately, neuronal death.[3][4] this compound mitigates this neurotoxic cascade by binding to the active site of calpains, thereby preventing the cleavage of their substrates.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and properties of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Value | Source |

| Calpain | K_i | 10 nM | |

| Cathepsin B | K_i | 25 nM | |

| Calpain | IC_50 | 11 nM | |

| SARS-CoV Replication (Vero 76 cells) | IC_50 | 10 μM | |

| Trypanosoma cruzi bloodstream trypomastigotes | IC_50/24h | 20.4 µM | |

| Cell-based Assay | EC_50 | 14 μM |

Table 2: In Vivo Neuroprotective Efficacy of this compound

| Animal Model | Injury/Disease Model | Dosing Regimen | Outcome | Source |

| Mouse | Controlled Cortical Impact (TBI) | 20 mg/kg IV + 40 mg/kg IP (extended regimen) | 44% reduction in cortical & 40% in hippocampal spectrin degradation | |

| Gerbil | Global Cerebral Ischemia | 50 mg/kg IP at 0.5 and 3h post-ischemia | Protection against cortical neuronal damage | |

| Rat | Focal Cerebral Ischemia | 10 mg/kg bolus + 3.33 mg/kg/hr infusion | Significant reduction in infarct volume | |

| Neonatal Rat | Hypoxic-Ischemic Brain Injury | 24 mg/kg IP initial dose + 12 mg/kg every 4h | Decreased necrotic and apoptotic cells | |

| Mouse | MPTP Model of Parkinson's Disease | Intracerebroventricular infusion | Attenuated loss of nigral dopamine neurons | |

| Rat | Kainic Acid-Induced Excitotoxicity | Intraperitoneal injections | Decreased neuronal damage in hippocampal slice cultures |

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using Graphviz (DOT language).

Signaling Pathway of Calpain-Mediated Neurotoxicity and this compound Inhibition

Experimental Workflow for Assessing Neuroprotection in a TBI Model

References

- 1. Prevention of noise-induced hearing loss by calpain inhibitor this compound is associated with upregulation of PI3K/Akt survival signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Calpain-Glo™ Protease Assay Protocol [worldwide.promega.com]

- 4. ahajournals.org [ahajournals.org]

MDL-28170: A Potent Modulator of Calpain and Cathepsin B in Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MDL-28170, also known as Calpain Inhibitor III, is a potent, cell-permeable dipeptide aldehyde that functions as a selective inhibitor of calpain and cathepsin B. Its ability to cross the blood-brain barrier has made it a valuable tool in neuroscience research, particularly in studies of neurodegenerative diseases and traumatic brain injury. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and its effects on key cellular signaling pathways. This document is intended to serve as a foundational resource for researchers employing this compound in their experimental designs.

Introduction

Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a crucial role in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1] Dysregulation of calpain activity is implicated in the pathophysiology of numerous diseases, such as neurodegenerative disorders, ischemic stroke, and muscular dystrophy. Cathepsin B, a lysosomal cysteine protease, is also involved in protein turnover and apoptosis, and its aberrant activity has been linked to cancer progression and inflammatory diseases.

This compound (Z-Val-Phe-CHO) has emerged as a key pharmacological tool for investigating the roles of calpain and cathepsin B in these processes. Its selectivity and cell-permeability allow for targeted inhibition in both in vitro and in vivo models.

Mechanism of Action

This compound acts as a reversible aldehyde inhibitor of calpain and cathepsin B. The aldehyde group of this compound forms a covalent but reversible bond with the active site cysteine residue of these proteases, thereby blocking their catalytic activity. This inhibition prevents the proteolysis of downstream substrates, mitigating the pathological effects of their overactivation.

Quantitative Inhibitory Data

The inhibitory potency of this compound against calpain and cathepsin B has been quantified in numerous studies. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

| Enzyme | Inhibition Constant (Ki) | Reference |

| Calpain | 10 nM | [2][3] |

| Cathepsin B | 25 nM | [2][3] |

| Enzyme/Assay | Half-Maximal Inhibitory Concentration (IC50) | Reference |

| Calpain | 11 nM | |

| SARS-CoV Replication (Vero 76 cells) | 10 µM | |

| Cell-based Assay | 14 µM |

Experimental Protocols

In Vitro Calpain Activity Assay (Fluorometric)

This protocol describes a common method for measuring calpain activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cells or tissue of interest

-

This compound

-

Extraction Buffer (e.g., containing Tris-HCl, EDTA, and protease inhibitors)

-

10X Reaction Buffer (e.g., containing Tris-HCl and CaCl2)

-

Calpain Substrate (e.g., Suc-LLVY-AMC or Ac-LLY-AFC)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Sample Preparation:

-

Harvest cells or tissue and wash with cold PBS.

-

Lyse cells or homogenize tissue in ice-cold Extraction Buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Cell lysate (containing a standardized amount of protein)

-

This compound at various concentrations (for inhibition studies) or vehicle control.

-

10X Reaction Buffer.

-

-

Include a blank control (Extraction Buffer without lysate) and a positive control (purified calpain).

-

-

Reaction Initiation and Measurement:

-

Add the calpain substrate to each well to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

-

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

In Vitro Cathepsin B Activity Assay (Fluorometric)

This protocol outlines a general procedure for assessing cathepsin B activity.

Materials:

-

Cells or tissue of interest

-

This compound

-

Cell Lysis Buffer (e.g., containing MES, DTT)

-

Reaction Buffer (e.g., containing MES)

-

Cathepsin B Substrate (e.g., Z-RR-AMC)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Sample Preparation:

-

Prepare cell or tissue lysates as described in the calpain activity assay protocol.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Cell lysate

-

This compound at desired concentrations or vehicle control.

-

Reaction Buffer.

-

-

Include appropriate blank and positive controls.

-

-

Reaction Initiation and Measurement:

-

Add the cathepsin B substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

-

-

Data Analysis:

-

Analyze the data as described for the calpain activity assay.

-

In Vivo Administration in Rodent Models

This compound is frequently used in animal models to investigate its therapeutic potential. The following provides examples of administration routes and dosages.

| Model | Species | Dose | Route of Administration | Reference |

| Hypoxic-Ischemic Brain Injury | Neonatal Rat | Initial dose of 24 mg/kg, followed by 12 mg/kg every 4 hours for a total of 60 mg/kg | Intraperitoneal (i.p.) | |

| Traumatic Brain Injury | Mouse | 20 mg/kg followed by 40 mg/kg at later time points | Intravenous (i.v.) followed by i.p. | |

| Focal Cerebral Ischemia | Rat | 10 mg/kg bolus followed by 3.33 mg/kg/hour infusion | Intravenous (i.v.) | |

| Diabetic Neuropathy | Rat | 10 mg/kg/day | Intraperitoneal (i.p.) | |

| Zymosan-induced Paw Inflammation | Rat | Single dose | Intraperitoneal (i.p.) or onto the lumbar spinal cord |

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways involved in cell survival, apoptosis, and inflammation. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for testing calpain inhibitors.

Caption: this compound inhibits apoptosis by blocking calpain activation.

Caption: this compound reduces inflammation by inhibiting the NF-κB pathway.

Caption: this compound promotes cell survival via the PI3K/Akt pathway.

Caption: A typical workflow for evaluating calpain inhibitors in vitro.

Conclusion

This compound remains an indispensable tool for researchers investigating the multifaceted roles of calpain and cathepsin B in health and disease. Its well-characterized inhibitory profile, coupled with its cell permeability and ability to cross the blood-brain barrier, allows for its application in a wide array of experimental settings. This guide provides a solid foundation for the effective use of this compound, from understanding its fundamental mechanism to applying it in complex biological systems. As research continues to unravel the intricate involvement of these proteases in various pathologies, the utility of selective inhibitors like this compound will undoubtedly continue to grow, paving the way for the development of novel therapeutic strategies.

References

The Calpain Inhibitor MDL-28170: A Deep Dive into its Neuroprotective Role in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-28170, a potent, cell-permeable inhibitor of calpains, has emerged as a significant tool in the study of neurodegenerative diseases. Calpains, a family of calcium-dependent cysteine proteases, are crucial for normal neuronal function, but their overactivation is a key pathological event in many neurodegenerative conditions, leading to the breakdown of essential cellular proteins and ultimately, cell death. This compound's ability to cross the blood-brain barrier and inhibit these proteases makes it a valuable agent for investigating the therapeutic potential of calpain inhibition. This technical guide provides a comprehensive overview of the role of this compound in various neurodegenerative disease models, presenting quantitative data, detailed experimental protocols, and visualizations of the signaling pathways involved.

Mechanism of Action

This compound primarily functions by inhibiting calpain-1 (μ-calpain) and calpain-2 (m-calpain). In neurodegenerative diseases, elevated intracellular calcium levels lead to the sustained activation of calpains. This aberrant activity results in the cleavage of numerous substrates, including cytoskeletal proteins (e.g., spectrin, neurofilaments), synaptic proteins, and key signaling molecules. This proteolytic cascade disrupts cellular homeostasis, impairs axonal transport, and triggers apoptotic and necrotic cell death pathways. By blocking calpain activity, this compound helps to preserve the integrity of these vital proteins, thereby exerting its neuroprotective effects.

Role in Parkinson's Disease Models

In models of Parkinson's disease, calpain activation is implicated in the degeneration of dopaminergic neurons in the substantia nigra and the aggregation of α-synuclein, a hallmark of the disease. Studies using the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model have demonstrated the neuroprotective effects of this compound.

Quantitative Data: Parkinson's Disease Models

| Model | Treatment Protocol | Outcome Measure | Result | Reference |

| MPTP Mouse Model | Intracerebroventricular administration of this compound one day before MPTP injection. | Loss of nigral Tyrosine Hydroxylase (TH+) neurons | Attenuated the loss of nigral TH+ neurons to 17.8% versus a 55.9% loss in vehicle-treated controls.[1] |

Experimental Protocol: Neuroprotection in MPTP Mouse Model

Animal Model: C57BL/6 mice.

Procedure:

-

Intracerebroventricular cannulation is performed on anesthetized mice.

-

One day following surgery, a single injection of this compound (dissolved in a vehicle such as DMSO) or vehicle is administered directly into the lateral ventricle.

-

MPTP is administered via intraperitoneal injections (e.g., four injections of 20 mg/kg at 2-hour intervals).

-

Animals are sacrificed at a designated time point (e.g., 7-21 days) after MPTP administration.

-

Brains are processed for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc).

-

Stereological counting methods are used to quantify the number of TH-positive neurons.

Signaling Pathway: Calpain and α-Synuclein

Role in Alzheimer's Disease Models

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Calpain has been shown to be involved in both of these pathological cascades. It can cleave amyloid precursor protein (APP), influencing Aβ production, and it can activate cyclin-dependent kinase 5 (CDK5) by cleaving its activator p35 to the more stable p25, leading to tau hyperphosphorylation.

Quantitative Data: Alzheimer's Disease Models

| Model | Treatment Protocol | Outcome Measure | Result | Reference |

| Cell-based assay (retinoic acid-differentiated SH-SY5Y cells) | 30-minute pre-treatment with varying concentrations of this compound followed by exposure to 25 μM Aβ₂₅₋₃₅. | Inhibition of Aβ-induced calpain activity | EC₅₀ = 14 ± 1.4 μM | [2] |

| Drosophila tauopathy model | Flies fed with food containing 1 µM this compound. | Tau-induced neurotoxicity | No effect on tau toxicity was observed. | [3] |

Experimental Protocol: In Vitro Aβ-Induced Calpain Activity Assay

Cell Line: Retinoic acid-differentiated SH-SY5Y human neuroblastoma cells.

Procedure:

-

Plate cells in a 96-well plate and differentiate with retinoic acid.

-

Pre-treat cells with a range of this compound concentrations (or vehicle control) for 30 minutes.

-

Add pre-aggregated Aβ₂₅₋₃₅ peptide (25 μM final concentration) to the wells.

-

Incubate for a specified time (e.g., 4-6 hours).

-

Lyse the cells and measure calpain activity using a fluorogenic calpain substrate (e.g., Suc-LLVY-AMC).

-

Quantify fluorescence to determine the level of calpain inhibition.

Signaling Pathway: Calpain, Aβ, and Tau

Role in Huntington's Disease Models

Huntington's disease is a genetic disorder caused by a polyglutamine expansion in the huntingtin (Htt) protein. The mutant Htt (mHtt) is prone to proteolytic cleavage, generating toxic N-terminal fragments that aggregate and lead to neuronal dysfunction and death, particularly in the striatum. Calpains are among the proteases implicated in this aberrant cleavage of mHtt. While no studies have directly reported the use of this compound in in vivo models of Huntington's disease, research on other calpain inhibitors provides strong evidence for the therapeutic potential of this approach.

Quantitative Data: Huntington's Disease Models (using other calpain inhibitors)

Disclaimer: The following data is from studies using calpain inhibitors other than this compound and is provided for illustrative purposes of the potential effects of calpain inhibition in Huntington's disease models.

| Model | Treatment Protocol | Outcome Measure | Result | Reference |

| In vitro cell culture model | Mutation of calpain cleavage sites in polyQ expanded Htt. | Htt proteolysis and aggregation | Rendered polyQ expanded Htt less susceptible to proteolysis and aggregation, resulting in decreased toxicity. | [4] |

| Rat model of HD (3-NP induced) | Intracerebroventricular infusion of calpain inhibitor CI-1. | Accumulation of Htt breakdown products | Reduced the accumulation of 65 kDa and 56 kDa Htt breakdown products. | [5] |

Experimental Workflow: Investigating Calpain Inhibition in HD

Conclusion

This compound has proven to be an invaluable pharmacological tool for elucidating the role of calpain in the pathogenesis of neurodegenerative diseases. The collective evidence from various preclinical models strongly suggests that inhibiting calpain activation can mitigate key pathological features, including neuronal loss, protein aggregation, and synaptic dysfunction. While promising, further research, particularly in vivo studies in Alzheimer's and Huntington's disease models, is necessary to fully establish the therapeutic potential of this compound and other calpain inhibitors. The data and protocols presented in this guide are intended to support and facilitate these ongoing research and drug development efforts.

References

- 1. Perturbation with Intrabodies Reveals That Calpain Cleavage Is Required for Degradation of Huntingtin Exon 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. trace.tennessee.edu [trace.tennessee.edu]

- 3. Implicating Calpain in Tau-Mediated Toxicity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of calpain cleavage of huntingtin reduces toxicity: accumulation of calpain/caspase fragments in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calpain Is a Major Cell Death Effector in Selective Striatal Degeneration Induced In Vivo by 3-Nitropropionate: Implications for Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]

MDL-28170: A Technical Guide to its Application in Ischemic Reperfusion Injury Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic reperfusion (I/R) injury is a complex pathological process that occurs when blood supply is restored to tissue after a period of ischemia, or lack of oxygen. While reperfusion is essential for salvaging ischemic tissue, it paradoxically triggers a cascade of detrimental events, including inflammation, apoptosis, and necrosis, which can exacerbate tissue damage.[1][2] A key player in the molecular mechanisms underlying I/R injury is the calcium-dependent protease, calpain.[3] The calpain inhibitor MDL-28170 has emerged as a significant research tool for investigating the roles of calpains in I/R injury and as a potential neuroprotective agent.[4][5] This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and key quantitative data from preclinical studies.

Mechanism of Action of this compound

This compound, also known as Calpain Inhibitor III, is a potent, cell-permeable, and selective inhibitor of both calpain-1 (μ-calpain) and calpain-2 (m-calpain). Its ability to cross the blood-brain barrier makes it particularly valuable for studying neurological conditions like ischemic stroke.

During ischemic reperfusion injury, intracellular calcium levels become dysregulated, leading to the overactivation of calpains. Activated calpains cleave a variety of cellular substrates, including cytoskeletal proteins (e.g., α-spectrin), leading to the breakdown of cellular structure and eventual cell death. This compound exerts its protective effects by directly inhibiting this aberrant calpain activity.

Research has demonstrated that this compound's neuroprotective effects extend beyond simple inhibition of proteolysis. It has been shown to suppress downstream pathways triggered by calpain activation, including:

-

Inflammation: this compound can reduce the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.

-

Autophagy: The inhibitor has been observed to modulate autophagy-related proteins, suggesting an influence on this cellular degradation process during I/R injury.

-

Apoptosis and Necrosis: this compound has been shown to inhibit both apoptotic and necrotic cell death pathways in models of hypoxic-ischemic brain injury. It can suppress the breakdown of α-spectrin into fragments associated with both calpain and caspase-3 activation.

Quantitative Data Summary

The following tables summarize key quantitative data from various preclinical studies investigating the efficacy of this compound in models of ischemic reperfusion injury.

Table 1: Dose-Response and Efficacy of this compound in Rodent Models of Focal Cerebral Ischemia

| Animal Model | Dosing Regimen | Therapeutic Window | Outcome Measure | Efficacy | Citation |

| Rat (MCAO) | 10 mg/kg bolus + 3.33 mg/kg/hr infusion | Up to 6 hours post-ischemia | Infarct Volume Reduction | 46-80% reduction | |

| Rat (MCAO) | 20 mg/kg bolus + 3.33 mg/kg/hr infusion | 30 minutes post-ischemia | Infarct Volume Reduction | ~60% reduction | |

| Gerbil (Global Ischemia) | 50 mg/kg | Up to 3 hours post-reperfusion | Cortical Neuronal Protection | Significant protection |

Table 2: Effects of this compound on Biochemical Markers in Ischemic Reperfusion Injury

| Animal Model | Treatment | Marker | Effect | Citation | | :--- | :--- | :--- | :--- | | Rat (Cardiac Arrest) | 3.0 mg/kg this compound | Calpain-2 Expression | Significantly decreased | | | Rat (Cardiac Arrest) | 3.0 mg/kg this compound | IL-1βp17 and TNF-α | Significantly decreased | | | Rat (Cardiac Arrest) | 3.0 mg/kg this compound | Beclin-1 and LC3II/LC3I | Significantly decreased | | | Neonatal Rat (HI) | 24 mg/kg initial + 12 mg/kg every 4h | α-spectrin breakdown (145/150 kDa) | Suppressed | | | Neonatal Rat (HI) | 24 mg/kg initial + 12 mg/kg every 4h | α-spectrin breakdown (120 kDa) | Suppressed | | | Mouse (CCI-TBI) | 20 mg/kg IV + 40 mg/kg IP (extended) | α-spectrin breakdown (145 kDa) | ~40-44% reduction | |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols for studying this compound in ischemic reperfusion injury.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This is a widely used model to mimic focal cerebral ischemia.

-

Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized. Body temperature is maintained at 37°C.

-

Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated. A monofilament nylon suture (e.g., 4-0) with a rounded tip is introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

-

Ischemia and Reperfusion: The suture is left in place for a defined period (e.g., 2 hours) to induce ischemia. Reperfusion is initiated by withdrawing the suture.

-

This compound Administration: this compound is typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then diluted. It can be administered intravenously (IV) as a bolus followed by an infusion at various time points before or after the onset of ischemia.

-

Outcome Assessment: 24 to 72 hours after MCAO, animals are euthanized. Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct volume. Neurological deficit scores can also be assessed.

Rice-Vannucci Model of Hypoxic-Ischemic (HI) Brain Injury in Neonatal Rats

This model is used to study brain injury in newborns.

-

Animal Preparation: Postnatal day 7 (P7) rat pups are used.

-

Surgical Procedure: Pups are anesthetized, and the left common carotid artery is permanently ligated.

-

Hypoxic Exposure: After a recovery period, the pups are placed in a hypoxic chamber (e.g., 8% oxygen) for a specific duration (e.g., 2.5 hours).

-

This compound Administration: this compound is dissolved in a suitable vehicle (e.g., peanut oil) and administered intraperitoneally (IP) immediately after hypoxic exposure, often with subsequent doses.

-

Outcome Assessment: At a designated time point post-HI (e.g., 12 hours or later), brains are collected for macroscopic evaluation of injury, neuropathological analysis of cell death (necrosis and apoptosis) through staining techniques, and biochemical analysis (e.g., Western blotting for spectrin breakdown products).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows related to the study of this compound in ischemic reperfusion injury.

Caption: Signaling cascade in I/R injury and the inhibitory action of this compound.

Caption: Workflow for studying this compound in a rat MCAO model.

Conclusion

This compound serves as an invaluable pharmacological tool for elucidating the intricate role of calpains in the pathophysiology of ischemic reperfusion injury. Its demonstrated efficacy in reducing infarct size, suppressing inflammation, and inhibiting multiple cell death pathways in various preclinical models underscores the therapeutic potential of calpain inhibition. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research in this promising area of neuroprotection and drug development. Future investigations should continue to explore the long-term effects and optimal therapeutic windows of calpain inhibitors like this compound to bridge the gap between preclinical findings and clinical applications.

References

- 1. Ischemia Leads to Apoptosis—and Necrosis‐like Neuron Death in the Ischemic Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Cardioprotection against Ischemia Reperfusion Injury—The Search for a Clinical Effective Therapy [mdpi.com]

- 3. Role of calpains in the injury-induced dysfunction and degeneration of the mammalian axon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]

- 5. Postischemic treatment with calpain inhibitor MDL 28170 ameliorates brain damage in a gerbil model of global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Antiviral Properties of MDL-28170 Against SARS-CoV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), the causative agent of the 2002-2003 SARS outbreak, utilizes host cell machinery for its entry and replication. The viral spike (S) protein must be primed by host proteases to mediate fusion between the viral and host cell membranes. One critical family of host proteases involved in the endosomal entry pathway of SARS-CoV is the cathepsins, particularly Cathepsin L (CTSL). This technical guide provides an in-depth overview of the antiviral properties of MDL-28170, a potent calpain and cathepsin inhibitor, against SARS-CoV. This compound has been demonstrated to effectively block SARS-CoV S protein-mediated entry by inhibiting the proteolytic activity of host cell cathepsins. This document summarizes the quantitative data on its inhibitory activity, details the experimental protocols used to assess its efficacy, and provides visual representations of its mechanism of action and experimental workflows.

Quantitative Data Summary

The antiviral activity of this compound against SARS-CoV has been primarily evaluated through in vitro enzymatic assays and pseudovirus entry assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound Against Host Protease

| Target Protease | Assay Type | IC50 | Reference |

| Cathepsin L | Enzymatic Assay | 2.5 nM | [1] |

Table 2: Antiviral Activity of this compound Against SARS-CoV Pseudovirus

| Virus | Cell Line | Assay Type | IC50 | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |

| HIV-luc (SARS S) | 293T | Pseudovirus Entry | Efficient Inhibition (IC50 not specified) | Not Reported | Not Reported | [2] |

| VSV-SARS2 | Vero E6 | Pseudovirus Entry | 0.22 µM | Not Reported | Not Reported | [3] |

Mechanism of Action: Inhibition of Endosomal Entry

This compound exerts its antiviral effect against SARS-CoV by targeting a crucial step in the viral entry process. SARS-CoV can enter host cells through two main pathways: a cell surface pathway involving the serine protease TMPRSS2, and an endosomal pathway that is dependent on the acidic environment of the endosome and the activity of cathepsins.[5] In cell types with low TMPRSS2 expression, the endosomal pathway is predominant.

Upon binding of the SARS-CoV spike protein to the host cell receptor ACE2, the virus-receptor complex is internalized into an endosome. Inside the endosome, the low pH environment activates host proteases, primarily Cathepsin L. Cathepsin L cleaves the spike protein at the S2' site, which triggers a conformational change in the spike protein, leading to the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm.

This compound, as a potent inhibitor of Cathepsin L, blocks this critical cleavage step. By inhibiting Cathepsin L, this compound prevents the conformational changes in the spike protein required for membrane fusion, effectively trapping the virus within the endosome and preventing the initiation of infection.

References

- 1. Quantifying the effect of trypsin and elastase on in vitro SARS-CoV infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent and Selective Covalent Inhibition of the Papain-like Protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. escholarship.org [escholarship.org]

Understanding the Cell Permeability of MDL-28170: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-28170, also known as Calpain Inhibitor III, is a potent, cell-permeable, and reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases. Its ability to cross the blood-brain barrier has made it a valuable tool in neuroscience research, particularly in studies of neurodegenerative diseases and traumatic brain injury.[1][2] Dysregulation of calpain activity is implicated in the pathophysiology of numerous conditions, including neuronal cell death, making its inhibition a key therapeutic strategy. This technical guide provides an in-depth overview of the cell permeability of this compound, compiling available quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.

Physicochemical Properties

The cell permeability of a small molecule is influenced by its physicochemical properties. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| Molecular Weight | 382.5 g/mol | [1] |

| Molecular Formula | C₂₂H₂₆N₂O₄ | [1] |

| Solubility | Soluble in DMSO at 75 mg/ml | [1] |

| Purity | >98% | |

| CAS Number | 88191-84-8 |

Quantitative Data on Biological Activity and Efficacy

The following tables summarize the available quantitative data that indirectly support the cell permeability of this compound by demonstrating its activity in cellular and in vivo systems.

In Vitro Efficacy

| Assay | Cell Line | Endpoint | Value | Source |

| Cell-based Assay | - | EC₅₀ | 14 µM | |

| Antiviral Assay | Vero 76 cells | IC₅₀ (SARS-CoV replication) | 10 µM |

In Vivo Efficacy in a Mouse Model of Traumatic Brain Injury (CCI)

A study by Thompson et al. (2010) provides detailed quantitative data on the neuroprotective effects of this compound in a controlled cortical impact (CCI) model of traumatic brain injury in mice.

Dosing Regimen and Administration:

-

Intravenous (IV): 20 mg/kg

-

Intraperitoneal (IP): 40 mg/kg

-

Vehicle: 9:1 ratio of polyethylene glycol 300 to ethanol

Effect on Calpain-Mediated α-Spectrin Degradation (24 hours post-TBI):

| Treatment Initiation (Post-TBI) | Brain Region | Reduction in α-Spectrin Degradation | Source |

| 15 minutes | Hippocampus | 40% | |

| 15 minutes | Cortex | 44% | |

| 1 hour | Hippocampus & Cortex | Significant reduction | |

| 3 hours | Hippocampus & Cortex | No significant reduction |

Experimental Protocols

Ex Vivo Calpain Activity Assay in Brain Homogenates

This protocol is adapted from the methodology described by Thompson et al. (2010) to assess the pharmacodynamics of this compound in brain tissue.

1. Animal Dosing and Tissue Collection: a. Administer this compound or vehicle to mice via intravenous (IV) or intraperitoneal (IP) injection. b. At predetermined time points post-injection, euthanize the animals. c. Immediately dissect the brain and harvest the cortical and hippocampal tissues. d. Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

2. Tissue Homogenization: a. Homogenize the frozen brain tissue in a suitable lysis buffer (e.g., containing protease and phosphatase inhibitors) on ice. b. Centrifuge the homogenate to pellet cellular debris. c. Collect the supernatant containing the protein lysate.

3. Calpain Activity Measurement: a. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). b. In a microplate, add a standardized amount of protein lysate from each sample. c. Add a fluorogenic calpain substrate (e.g., Suc-LLVY-AMC) to each well. d. Incubate the plate at 37°C. e. Measure the fluorescence at appropriate excitation and emission wavelengths at regular intervals to determine the rate of substrate cleavage. f. Calpain activity is proportional to the rate of increase in fluorescence.

Controlled Cortical Impact (CCI) Traumatic Brain Injury Model

The following is a generalized workflow for inducing a CCI-TBI in mice, as described in studies evaluating this compound.

1. Anesthesia and Surgical Preparation: a. Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane). b. Secure the animal in a stereotaxic frame. c. Make a midline incision on the scalp to expose the skull. d. Perform a craniotomy over the desired cortical region, keeping the dura mater intact.

2. Induction of Injury: a. Position the impactor tip of the CCI device perpendicular to the exposed dura. b. Set the desired impact parameters (e.g., velocity, depth, and dwell time). c. Trigger the impactor to induce the cortical injury.

3. Post-Injury Care and Drug Administration: a. Suture the scalp incision. b. Allow the animal to recover from anesthesia in a warm environment. c. Administer this compound or vehicle at the specified time points post-injury according to the experimental design.

Signaling Pathways and Experimental Workflows

Calpain Activation and Neurodegenerative Signaling Pathway

Overactivation of calpain due to excessive intracellular calcium influx is a key event in the neurodegenerative cascade. The following diagram illustrates the central role of calpain in this process and the point of intervention for this compound.

Caption: Calpain activation cascade in neurodegeneration and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound in a TBI Model

This diagram outlines the key steps in a typical preclinical study to assess the neuroprotective effects of this compound.

Caption: Experimental workflow for in vivo testing of this compound in a traumatic brain injury model.

Conclusion

This compound is a well-established, cell-permeable calpain inhibitor with demonstrated neuroprotective effects in various preclinical models. Its ability to cross the blood-brain barrier and exert its inhibitory action within neuronal cells underscores its therapeutic potential. While direct quantitative measures of its permeability across cell monolayers are not widely published, the extensive body of in vivo and in vitro efficacy data provides strong evidence for its effective cell penetration. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important research compound. Further studies to quantify its permeability using standardized in vitro models would be beneficial to fully characterize its pharmacokinetic profile.

References

MDL-28170: A Technical Guide to its Blood-Brain Barrier Permeability and Central Nervous System Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL-28170, a potent, cell-permeable inhibitor of calpain-1 and calpain-2, has demonstrated significant neuroprotective effects in a variety of preclinical models of neurological injury and disease. A key attribute contributing to its therapeutic potential is its ability to cross the blood-brain barrier (BBB) and engage its target within the central nervous system (CNS). This technical guide provides a comprehensive overview of the evidence supporting the BBB permeability of this compound, detailing the experimental protocols used to assess its CNS activity and summarizing the key pharmacodynamic findings. While direct quantitative pharmacokinetic data, such as brain-to-plasma concentration ratios, are not extensively reported in publicly available literature, the substantial body of pharmacodynamic evidence robustly supports its capacity to penetrate the CNS and exert its inhibitory effects on brain-resident calpains.

Introduction

This compound (also known as Calpain Inhibitor III) is a synthetic dipeptide aldehyde with the chemical formula C₂₂H₂₆N₂O₄ and a molecular weight of 382.5 g/mol . It is a potent and selective inhibitor of both µ-calpain (calpain-1) and m-calpain (calpain-2), calcium-dependent cysteine proteases implicated in the pathophysiology of numerous neurodegenerative and neurotraumatic conditions.[1][2] The activation of calpains following insults such as ischemia, traumatic brain injury, and neuroinflammation contributes to neuronal damage through the degradation of cytoskeletal and other critical cellular proteins. The therapeutic potential of this compound is therefore intrinsically linked to its ability to access the CNS and inhibit these deleterious enzymatic processes.

Evidence of Blood-Brain Barrier Penetration

The blood-brain barrier permeability of this compound is primarily inferred from extensive in vivo studies demonstrating its pharmacological effects within the brain and spinal cord following systemic administration.[1][2][3] These studies consistently show that intravenous (IV) or intraperitoneal (IP) injection of this compound leads to the inhibition of calpain activity in the CNS, a direct indicator of its successful transit across the BBB.

Pharmacodynamic Studies in Rodent Models

Pharmacodynamic studies in both rats and mice have been instrumental in establishing the CNS bioavailability of this compound. These experiments typically involve administering the compound systemically and then measuring the inhibition of calpain activity in brain tissue homogenates ex vivo.

Key Findings:

-

Rapid Onset of Action: Following intravenous administration, this compound produces a rapid inhibition of protease activity in the brain, with maximal inhibition observed as early as 30 minutes post-injection in rats.

-

Duration of Effect: The pharmacodynamic half-life of this compound's inhibitory effect in the brain is estimated to be approximately 2 hours in rats after a single IV bolus. In mice, the inhibitory effect following a single IP injection was observed for up to 2 hours.

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative findings from pharmacodynamic studies that demonstrate the CNS activity of this compound following systemic administration.

Table 1: Pharmacodynamic Profile of Intravenously Administered this compound in Rats

| Parameter | Value | Species | Administration Route | Dosage | Time Point | Measurement | Reference |

| Maximal Inhibition | Observed | Rat | Intravenous | 30 mg/kg | 30 minutes | Brain Protease Activity | Markgraf et al., 1998 |

| Estimated t1/2 of Effect | ~2 hours | Rat | Intravenous | 30 mg/kg | 0.5 - 4 hours | Brain Protease Activity | Markgraf et al., 1998 |

Table 2: Dose-Response of Intravenously Administered this compound in Mice

| Dosage | Calpain-2 Activity Suppression | Species | Administration Route | Time Point | Measurement | Reference |

| 5 mg/kg | No significant change | Mouse | Intravenous | 30 minutes | Ex vivo cortical calpain-2 activity | Thompson et al., 2010 |

| 10 mg/kg | No significant change | Mouse | Intravenous | 30 minutes | Ex vivo cortical calpain-2 activity | Thompson et al., 2010 |

| 20 mg/kg | Significant suppression | Mouse | Intravenous | 30 minutes | Ex vivo cortical calpain-2 activity | Thompson et al., 2010 |

Table 3: Pharmacodynamic Profile of Intraperitoneally Administered this compound in Mice

| Dosage | Calpain-2 Activity Suppression | Species | Administration Route | Time Point | Measurement | Reference |

| 10 mg/kg | No significant change | Mouse | Intraperitoneal | 30 minutes | Ex vivo cortical calpain-2 activity | Thompson et al., 2010 |

| 20 mg/kg | Significant suppression | Mouse | Intraperitoneal | 30 minutes | Ex vivo cortical calpain-2 activity | Thompson et al., 2010 |

| 40 mg/kg | Significant suppression | Mouse | Intraperitoneal | 30 minutes | Ex vivo cortical calpain-2 activity | Thompson et al., 2010 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used in the cited literature.

Animal Models and Drug Administration

-

Species: Male CF-1 mice and Wistar rats have been commonly used.

-

This compound Preparation: this compound is typically dissolved in a vehicle such as a 9:1 ratio of polyethylene glycol 300 to ethanol.

-

Administration Routes:

-

Intravenous (IV): Administered as a bolus injection via the tail vein.

-

Intraperitoneal (IP): Injected into the peritoneal cavity.

-

Ex Vivo Brain Protease/Calpain Activity Assay

This assay is a cornerstone for demonstrating the CNS penetration of this compound.

References

- 1. This compound (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]

- 2. Calpain inhibitor this compound reduces the functional and structural deterioration of corpus callosum following fluid percussion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A pharmacological analysis of the neuroprotective efficacy of the brain- and cell-permeable calpain inhibitor this compound in the mouse controlled cortical impact traumatic brain injury model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibition of Calpain-1 and Calpain-2 by MDL-28170: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-28170, also known as Calpain Inhibitor III, is a potent, cell-permeable peptidomimetic inhibitor of calpains.[1][2] Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases, with calpain-1 (μ-calpain) and calpain-2 (m-calpain) being the most ubiquitously expressed isoforms.[3][4] These enzymes play crucial roles in a variety of cellular processes, including signal transduction, cytoskeletal remodeling, and apoptosis.[5] While essential for normal physiological functions, the dysregulation of calpain activity is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, ischemic injury, and cancer.

This technical guide provides an in-depth overview of the inhibition of calpain-1 and calpain-2 by this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Quantitative Data: Inhibitory Potency of this compound

This compound is a potent inhibitor of calpains, though it is not isoform-specific and also exhibits inhibitory activity against other cysteine proteases, such as cathepsin B. The following table summarizes the available quantitative data on the inhibitory potency of this compound.

| Inhibitor | Target | Potency (Ki) | Potency (IC50) | Comments |

| This compound | Calpain | 10 nM | 11 nM | Potent, non-isoform-selective inhibitor. |

| Cathepsin B | 25 nM | Also inhibits other cysteine proteases. | ||

| Brain Cysteine Protease | 10 nM (in vitro) | Demonstrates brain permeability. |

Signaling Pathways and the Role of this compound

Calpain-1 and calpain-2 are involved in distinct and sometimes opposing signaling pathways, making the specific targeting of these isoforms a significant area of research. This compound, as a non-selective inhibitor, impacts multiple downstream pathways by blocking the activity of both enzymes.

Calpain Activation and Downstream Effects

The diagram below illustrates the general mechanism of calpain activation and its role in cleaving various substrate proteins, leading to diverse cellular outcomes.

Caption: General pathway of calpain activation and inhibition by this compound.

Opposing Roles of Calpain-1 and Calpain-2 in Neuronal Signaling

In neuronal contexts, calpain-1 and calpain-2 can have opposing effects on cell survival and plasticity. Calpain-1 activation is often linked to neuroprotective pathways, while calpain-2 is more associated with neurodegenerative processes.

Caption: Opposing roles of calpain-1 and calpain-2 in neuronal signaling.

Experimental Protocols

Accurate assessment of calpain inhibition by this compound requires robust and well-controlled experimental procedures. Below are detailed methodologies for key assays.

Fluorometric Calpain Activity Assay (In Vitro)

This assay measures the activity of calpains by monitoring the cleavage of a fluorogenic substrate.

Materials:

-

Purified calpain-1 or calpain-2 enzyme

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM NaCl, 1 mM EDTA, 1 mM DTT

-

Activation Buffer: Assay Buffer with 10 mM CaCl₂

-

Calpain Substrate: Suc-Leu-Leu-Val-Tyr-AMC (LLVY-AMC) or Ac-LLY-AFC

-

96-well black microplate

-

Fluorometric plate reader (e.g., Excitation: 360-400 nm, Emission: 460-505 nm)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In the microplate, add 2 µL of the this compound dilution or DMSO (vehicle control) to the appropriate wells.

-

Add 88 µL of Assay Buffer containing the purified calpain enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 10 µL of Activation Buffer containing the calpain substrate.

-

Immediately begin measuring fluorescence intensity kinetically for 30-60 minutes at 37°C.

-

Calculate the reaction rate from the linear portion of the fluorescence curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.

Caption: Workflow for the in vitro fluorometric calpain activity assay.

Western Blot-Based Calpain Activity Assay (Cell-Based)

This method assesses calpain activity by detecting the cleavage of endogenous substrates, such as αII-spectrin, in cell lysates.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-αII-spectrin, anti-calpain-2

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blotting equipment and reagents

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 1 hour).

-

Induce calpain activation (e.g., using a calcium ionophore like A23187).

-

Harvest cells and prepare total protein lysates.

-

Determine protein concentration using a suitable assay (e.g., BCA).

-

Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against αII-spectrin to detect the full-length protein (~240 kDa) and its calpain-specific cleavage products (~150/145 kDa).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities to determine the extent of substrate cleavage and, consequently, calpain activity.

Caption: Workflow for the cell-based Western blot calpain activity assay.

Conclusion

This compound serves as a valuable tool for investigating the roles of calpains in various biological and pathological processes. Its potency and cell permeability make it suitable for both in vitro and in vivo studies. However, its lack of isoform selectivity between calpain-1 and calpain-2, as well as its inhibitory effects on other proteases like cathepsin B, should be carefully considered when interpreting experimental results. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the design and execution of rigorous experiments aimed at elucidating the complex functions of the calpain system.

References

Methodological & Application

Application Notes and Protocols for MDL-28170 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

MDL-28170, also known as Calpain Inhibitor III, is a potent, cell-permeable, and selective inhibitor of calpain.[1][2][3] It has demonstrated neuroprotective effects in various models by crossing the blood-brain barrier.[3][4] this compound also functions as an inhibitor of γ-secretase and cathepsin B. These inhibitory activities make it a valuable tool for studying cellular processes such as apoptosis, necrosis, autophagy, and signal transduction. These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments.

Mechanism of Action

This compound is a powerful and selective inhibitor of both calpain-1 (mu-type) and calpain-2 (M-type). Calpains are a family of calcium-dependent cysteine proteases that, when overactivated, contribute to the breakdown of cytoskeletal and other proteins, leading to cell injury and death. By inhibiting calpain, this compound can protect cells from various insults. Additionally, this compound has been shown to inhibit the activity of γ-secretase, an enzyme complex involved in the processing of amyloid precursor protein (APP), and cathepsin B, a lysosomal cysteine protease.

Data Presentation

In Vitro Working Concentrations of this compound

| Cell Line | Application | Working Concentration | Incubation Time | Observed Effect | Reference |

| Schwann cells | Neuroprotection against oxidative stress | 50 nM - 50 µM | 4 hours | Enhanced cell survival | |

| H1299 cells | Inhibition of sEV PD-L1 secretion | 10 µM | 48 hours | Blocked secretion of sEV PD-L1 | |

| Vero 76 cells | Antiviral activity (SARS-CoV) | 10 µM (IC50) | Not Specified | Inhibition of SARS-CoV replication | |

| SH-SY5Y cells | Neuroprotection against Aβ-induced toxicity | 14 µM (EC50) | 24 hours | Prevention of Aβ-induced cell death | |

| Murine Macrophages | Anti-parasitic (Trypanosoma cruzi) | 6.25 - 50 µM | 24 - 72 hours | Reduced viability of trypomastigotes |

Physicochemical Properties and Storage

| Property | Value | Reference |

| Molecular Weight | 382.45 g/mol | |

| Purity | >98% | |

| Solubility | Soluble in DMSO (up to 78 mg/mL) | |

| Storage (Lyophilized) | -20°C, desiccated, stable for 24 months | |

| Storage (in DMSO) | -20°C, use within 1 month |

Signaling Pathways Modulated by this compound

This compound has been shown to modulate key signaling pathways involved in cell survival, inflammation, and apoptosis.

References

- 1. Identification of Small Molecule Inhibitors of β–Amyloid Cytotoxicity through a Cell-based High-Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.stowers.org [research.stowers.org]

Protocol for the Solubilization of MDL-28170 in DMSO

Introduction

MDL-28170, also known as Calpain Inhibitor III, is a potent, cell-permeable inhibitor of calpain 1 and 2, as well as cathepsin B.[1] It is widely utilized in neuroscience research for its neuroprotective effects, demonstrating the ability to cross the blood-brain barrier.[1][2][3] This document provides a detailed protocol for the proper dissolution of this compound in dimethyl sulfoxide (DMSO) to ensure optimal activity and prevent precipitation in downstream applications.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C22H26N2O4 | |

| Molecular Weight | 382.5 g/mol | |

| CAS Number | 88191-84-8 | |

| Appearance | Lyophilized powder |

Solubility Data

This compound is insoluble in water but soluble in DMSO and ethanol. The solubility in DMSO can be affected by the presence of moisture; therefore, the use of fresh, anhydrous DMSO is highly recommended.

| Solvent | Solubility | Reference |

| DMSO | ≥16.75 mg/mL | |

| to 100 mM | ||

| 75 mg/mL | ||

| 30 mg/mL (with ultrasonic heating) | ||

| 26 mg/mL | ||

| 78 mg/mL | ||

| 12.5 mg/mL | ||

| 24 mg/mL | ||

| Ethanol | ≥25.05 mg/mL (with ultrasonic) | |

| 6 mg/mL | ||

| 3.3 mg/mL | ||

| Water | Insoluble |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials

-

This compound (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath sonicator (optional)

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure

-

Preparation: Ensure the workspace is clean and sterile. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Carefully weigh 5 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Solvent Addition: Add 1.30 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. This will yield a final concentration of 10 mM.

-

Dissolution:

-

Gently vortex the tube to facilitate the dissolution of the powder.

-

If the compound does not fully dissolve, brief sonication in a water bath can be applied.

-

Visually inspect the solution to ensure it is clear and free of particulates.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

-

The lyophilized powder is stable for 24 months when stored at -20°C and desiccated.

-

Application Notes

-

Dilution for Cell Culture: When preparing working solutions for cell culture, it is recommended to perform serial dilutions of the DMSO stock solution in DMSO first, before adding it to the aqueous culture medium. This helps to prevent precipitation of the compound. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to minimize cytotoxicity.

-

Use of Fresh DMSO: The solubility of this compound can be significantly affected by moisture-absorbing DMSO. Always use fresh, anhydrous DMSO for preparing stock solutions.

-

Safety Precautions: DMSO can readily permeate the skin. Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling DMSO and this compound solutions.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the experimental workflow for dissolving this compound in DMSO.

Caption: Workflow for dissolving this compound in DMSO.

References

Application Notes and Protocols for In Vivo Administration of MDL-28170 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-28170 is a potent, cell-permeable calpain inhibitor that has demonstrated significant neuroprotective effects in various preclinical models of neurological damage. By targeting calpain-1 and calpain-2, this compound mitigates the downstream effects of calcium overload-induced proteolytic activity, which is a key pathological event in conditions such as traumatic brain injury (TBI), cerebral ischemia, and neurodegenerative diseases.[1][2][3] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, summarizing effective dosing strategies and outlining the underlying signaling pathways.

Data Presentation: Quantitative Administration Protocols

The following tables summarize previously reported successful in vivo administration protocols for this compound in mice, providing a comparative overview of dosages and administration routes.

Table 1: Intraperitoneal (IP) Administration Protocols

| Dosage (mg/kg) | Vehicle | Dosing Regimen | Mouse Model | Reference |

| 40 | DMSO in 0.9% Saline | Three injections: 1 day before, 2 hours before, and 1 hour after noise exposure | Noise-Induced Hearing Loss | [1] |

| 20 and 40 | Not specified | Single injection | Traumatic Brain Injury (TBI) | [4] |

| 50 | Dimethyl-sulfoxide (DMSO) | Three injections: 0, 3, and 6 hours after NMDA lesion | Excitotoxic Retinal Lesion | |

| 24 (initial) followed by 12 every 4h (total 60) | Peanut Oil | Multiple injections post-hypoxic exposure | Hypoxic-Ischemic Brain Injury (neonatal rats) |

Table 2: Intravenous (IV) Administration Protocols

| Dosage (mg/kg) | Vehicle | Dosing Regimen | Mouse/Rat Model | Reference |

| 20 (IV) + 40 (IP) | Not specified | One IV injection 15 min post-TBI, followed by three IP injections at 45 min, 2h 45min, and 4h 45min post-TBI | Traumatic Brain Injury (TBI) | |

| 30 (bolus) + 15 (infusion/hr) | DMSO | IV bolus over 10-15 min, followed by a 2.5-hour infusion | Traumatic Axonal Injury (rats) | |

| 10-20 (bolus) + 3.33-6.67 (infusion/hr) | PEG 300:EtOH (9:1) | IV bolus followed by infusion | Focal Cerebral Ischemia (rats) |

Table 3: Intracranial Administration Protocol

| Concentration | Volume (µl) | Vehicle | Dosing Regimen | Rat Model | Reference |

| 50 mM | 1.0 | 20% DMSO in 0.9% NaCl | Single injection into the lesion site 30 min post-TBI | Traumatic Brain Injury (TBI) |

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is typically supplied as a lyophilized powder and requires dissolution in an appropriate solvent before administration.

Materials:

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), sterile

-

0.9% Sodium Chloride (Saline), sterile

-

Polyethylene glycol 300 (PEG 300)

-

Ethanol (EtOH), 200 proof

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

Protocol for DMSO/Saline Vehicle:

-

Prepare a stock solution of this compound by dissolving the lyophilized powder in 100% DMSO. For example, to create a 40 mg/mL stock solution, dissolve 40 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Immediately before injection, dilute the stock solution with sterile 0.9% saline to the final desired concentration. For instance, to achieve a final injection concentration of 4 mg/mL for a 40 mg/kg dose in a 25g mouse (requiring 0.25 mL), you would mix your stock solution accordingly with saline. The final concentration of DMSO should be kept as low as possible.

Protocol for PEG 300/Ethanol Vehicle:

-

Prepare a vehicle solution of 9:1 PEG 300:Ethanol.

-

Dissolve the this compound powder directly in the vehicle to the desired final concentration for injection.

In Vivo Administration Procedure (Intraperitoneal Injection Example)

This protocol provides a general guideline for IP injection in mice.

Materials:

-

Prepared this compound solution

-

Mouse restraint device

-

25-27 gauge needle with a 1 mL syringe

-

70% ethanol for disinfection

Procedure:

-

Gently restrain the mouse, ensuring the abdomen is exposed.

-

Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.

-

Locate the injection site in the lower right or left abdominal quadrant.

-

Wipe the injection site with 70% ethanol.

-

Insert the needle at a 15-30 degree angle, bevel up, to a depth of about 5 mm.

-

Aspirate slightly to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.

-

If no fluid is aspirated, slowly inject the this compound solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any adverse reactions.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits calpain activation, preventing downstream neurodegenerative events.

Experimental Workflow for In Vivo this compound Administration

References

- 1. Prevention of noise-induced hearing loss by calpain inhibitor this compound is associated with upregulation of PI3K/Akt survival signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hexa-his.com [hexa-his.com]

- 3. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor this compound in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

Optimal Dosage and Administration of MDL-28170 for Intraperitoneal Injection: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the optimal dosage and intraperitoneal (IP) administration of MDL-28170, a potent, cell-permeable calpain inhibitor. The information is compiled from various preclinical studies and is intended to assist researchers in designing experiments involving this compound.

Quantitative Data Summary

The following tables summarize the effective intraperitoneal dosages of this compound observed in different animal models and disease states. These data highlight the compound's versatility and provide a starting point for dose-finding studies.

Table 1: this compound Intraperitoneal Dosage in Rodent Models of Neurological Injury

| Animal Model | Condition | Dosage Regimen | Key Findings | Reference |

| Mouse | Traumatic Brain Injury (TBI) | 20 mg/kg or 40 mg/kg IP (single dose) | Significantly reduced calpain activity 30 minutes post-injection.[1] | [1] |

| TBI | 40 mg/kg IP (multiple doses) following a 20 mg/kg IV loading dose | Extended dosing regimen reduced post-traumatic spectrin degradation by 40-44%.[1][2] | [1] | |

| Rat | Focal Cerebral Ischemia | 10 mg/kg bolus followed by 3.33 mg/kg/hr infusion (IV, for comparison) | Minimally effective dose for neuroprotection. | |

| Cardiac Arrest / Cerebral Ischemia-Reperfusion | 1.5 mg/kg (low dose) and 3.0 mg/kg (high dose) IP | High dose significantly lowered calpain-2 expression and improved neuronal function. | ||

| Hypoxic-Ischemic Brain Injury (Neonatal) | 24 mg/kg IP initial dose, followed by 12 mg/kg every 4 hours (total 60 mg/kg) | Significantly decreased necrotic and apoptotic cells. | ||

| Fluid Percussion Injury | 30 mg/kg IP (single dose) | Reduced functional and structural deterioration of the corpus callosum. | ||

| Gerbil | Global Cerebral Ischemia | 50 mg/kg IP | Protected against cortical neuronal damage even with delayed treatment. |

Table 2: this compound Intraperitoneal Dosage in Other Disease Models

| Animal Model | Condition | Dosage Regimen | Key Findings | Reference |

| Mouse | Noise-Induced Hearing Loss | 40 mg/kg IP (three injections) | Offered strong protection against hearing loss at 16 and 32 kHz. | |

| Rat | Diabetic Neuropathy | 3 mg/kg and 10 mg/kg IP | Improved nociceptive behavior. | |

| Zymosan-Induced Paw Inflammation | Not specified | Provided anti-inflammatory and anti-hyperalgesic effects. |

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG 300)

-

Ethanol (EtOH)

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles

Protocol 1: DMSO-based Formulation

This protocol is suitable for studies where a small volume of DMSO is acceptable.

-

Dissolution: Dissolve this compound in 100% DMSO to create a stock solution. For example, to prepare a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of this compound.

-

Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming may be required.

-

Dilution: For a final injection solution containing 8% DMSO, dilute the stock solution with sterile saline or PBS. For example, to prepare 1 mL of a 1 mg/mL final solution, mix 80 µL of a 12.5 mg/mL stock solution with 920 µL of saline.

-

Final Preparation: Ensure the final solution is clear and free of precipitates before injection.

Protocol 2: PEG 300/Ethanol Formulation

This formulation is an alternative to DMSO-based solutions.

-

Vehicle Preparation: Prepare a vehicle solution of PEG 300 and ethanol in a 9:1 ratio.

-

Dissolution: Dissolve the this compound powder directly in the PEG 300/EtOH vehicle to the desired final concentration.

-

Solubilization: Vortex thoroughly until the compound is fully dissolved.

-

Administration: This solution can be administered directly or further diluted with sterile saline if necessary, though miscibility should be checked.

Intraperitoneal Injection Procedure

Materials:

-

Prepared this compound solution

-

Appropriately sized sterile syringe (e.g., 1 mL) and needle (e.g., 25-27 gauge)

-

Animal restraint device (if necessary)

-

70% ethanol for disinfection

Procedure:

-

Animal Restraint: Properly restrain the animal to ensure its safety and the accuracy of the injection. For mice and rats, this typically involves scruffing the animal to expose the abdomen.

-

Injection Site Identification: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.

-

Disinfection: Swab the injection site with 70% ethanol.

-

Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight aspiration can be performed to ensure no blood or urine is drawn, indicating correct placement.

-

Injection: Slowly and steadily inject the this compound solution.

-

Needle Withdrawal: Withdraw the needle smoothly and apply gentle pressure to the injection site if necessary.

-

Monitoring: Monitor the animal for any signs of distress post-injection.

Signaling Pathways and Experimental Workflows

Calpain-Mediated Proteolysis Signaling Pathway

This compound is a potent inhibitor of calpains, a family of calcium-dependent cysteine proteases. In various pathological conditions, such as traumatic brain injury and ischemia, intracellular calcium levels rise, leading to the activation of calpains. Activated calpains then cleave a variety of cellular substrates, including cytoskeletal proteins like α-spectrin, leading to cellular dysfunction and death. This compound acts by directly inhibiting calpain activity, thereby preventing the degradation of its substrates and promoting cell survival.

Caption: Calpain activation cascade and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an animal model of acute injury.

Caption: A generalized workflow for testing this compound in vivo.

References

Application Notes and Protocols for Intravenous Delivery of MDL-28170 in Neuroprotection Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-28170 is a potent, cell-permeable calpain inhibitor that has demonstrated significant neuroprotective effects in various preclinical models of neurological injury.[1][2] As a non-selective inhibitor of calpain-1 (μ-calpain) and calpain-2 (m-calpain), this compound mitigates the pathological downstream effects of calcium overload and subsequent calpain activation, which are key events in the ischemic cell death cascade.[1][3][4] This document provides detailed application notes and protocols for the intravenous (IV) delivery of this compound for in vivo neuroprotection studies, summarizing key experimental data and methodologies from published research.

Mechanism of Action

This compound exerts its neuroprotective effects primarily by inhibiting calpains, a family of calcium-dependent cysteine proteases. In the context of neurological injury, such as ischemic stroke or traumatic brain injury (TBI), excessive intracellular calcium levels lead to the overactivation of calpains. Activated calpains then cleave a wide range of cellular substrates, including cytoskeletal proteins (e.g., α-spectrin), leading to neuronal damage and death. By inhibiting calpain activity, this compound helps to preserve cellular integrity and reduce neuronal loss.

Beyond direct calpain inhibition, this compound has been shown to modulate key signaling pathways involved in cell survival and inflammation. For instance, it has been associated with the upregulation of the PI3K/Akt survival signaling pathway. Additionally, this compound can suppress inflammation and autophagy, further contributing to its neuroprotective profile.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the intravenous administration of this compound for neuroprotection.

Table 1: Dose-Response of this compound on Infarct Volume Reduction in a Rat Model of Focal Cerebral Ischemia

| Bolus Dose (mg/kg) | Infusion Dose (mg/kg/hr) for 6 hours | Cumulative Dose (mg/kg) | Infarct Volume Reduction (%) | Reference |

| 10 | 3.33 | 30 | 60 ± 10 | |

| 20 | 3.33 | 40 | 44 ± 17 | |

| 10 | - | 10 | Dose-dependent reduction | |

| 20 | - | 20 | Significant reduction |

Data from a study using a temporary model of focal cerebral ischemia in rats, with this compound administered 30 minutes after middle cerebral artery (MCA) occlusion.

Table 2: Therapeutic Window of this compound in a Rat Model of Focal Cerebral Ischemia

| Time of Administration Post-Ischemia (hours) | Neuroprotection (% of vehicle infarct volume) | Reference |

| 0.5 | 64 ± 9 | |

| 3 | 80 ± 9 | |

| 4 | 67 ± 12 | |

| 6 | 46 ± 15 | |

| 8 | No significant protection |

This study demonstrates a therapeutic window of at least 6 hours for this compound in a reversible focal cerebral ischemia model in rats.

Table 3: Pharmacodynamic Properties of Intravenously Administered this compound

| Parameter | Value | Reference |

| Time to Maximal Brain Protease Inhibition | 30 minutes | |

| Estimated Pharmacodynamic Half-life in Brain | 2 hours |

Experimental Protocols

Protocol 1: Intravenous Administration of this compound in a Rat Model of Focal Cerebral Ischemia

This protocol is based on methodologies described in studies investigating the neuroprotective effects of this compound in a rat model of temporary middle cerebral artery occlusion (MCAO).

Materials:

-

This compound

-

Vehicle: Polyethylene glycol 300 (PEG 300) and Ethanol (9:1 ratio)

-

Sterile 0.9% saline

-

Male Wistar rats (or other appropriate strain)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for MCAO and catheter placement

-

Infusion pump

-

Triphenyltetrazolium chloride (TTC) for infarct volume analysis

Procedure:

-

Animal Model: Induce focal cerebral ischemia using the MCAO model. This typically involves advancing a monofilament through the internal carotid artery to occlude the origin of the MCA.

-

Drug Preparation: Dissolve this compound in the PEG 300/Ethanol (9:1) vehicle to the desired concentration.

-

Catheter Placement: Prior to or immediately after MCAO, place an indwelling catheter in a suitable vein (e.g., femoral vein or tail vein) for intravenous administration.

-

Drug Administration:

-

Bolus Injection: Administer the desired bolus dose of this compound (e.g., 10 mg/kg or 20 mg/kg) as a slow intravenous injection via the catheter.

-